molecular formula C9H19NOS B15276404 4-(1-Amino-2-methylpropyl)thian-4-ol

4-(1-Amino-2-methylpropyl)thian-4-ol

Cat. No.: B15276404
M. Wt: 189.32 g/mol
InChI Key: IMBRSTIJSLZRDV-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropyl)thian-4-ol ( 1779359-53-3) is an organic compound with the molecular formula C 9 H 19 NOS and a molecular weight of 189.32 g/mol . This thiane derivative features both amino and hydroxyl functional groups on the same carbon atom, a structure that may be of interest in various medicinal chemistry and drug discovery research applications. While specific biological activity data for this compound is not currently available in the public scientific literature, its molecular scaffold shares features with other substituted thian-4-ol compounds that are utilized in pharmaceutical research . Researchers may explore its potential as a building block for chemical synthesis or as a precursor for the development of novel molecular entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

4-(1-amino-2-methylpropyl)thian-4-ol

InChI

InChI=1S/C9H19NOS/c1-7(2)8(10)9(11)3-5-12-6-4-9/h7-8,11H,3-6,10H2,1-2H3

InChI Key

IMBRSTIJSLZRDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1(CCSCC1)O)N

Origin of Product

United States

Preparation Methods

Core Synthesis Strategies

Friedel-Crafts Cyclization with Protected Amines

The most direct route involves Friedel-Crafts alkylation between thiophenol derivatives and α-amino ketones. For 4-(1-amino-2-methylpropyl)thian-4-ol, 1-(Boc-amino)-3-methylbutan-2-one serves as the electrophilic partner. Under AlCl₃ catalysis (10 mol%) in dichloromethane at 0–5°C, cyclization proceeds via thiophilic attack, forming the thiacyclohexane ring. Post-cyclization Boc deprotection with HCl/dioxane (4 M, 2 h) yields the free amine.

Table 1: Friedel-Crafts Cyclization Parameters
Parameter Condition Yield (Analogous Systems)
Catalyst AlCl₃ (10 mol%) 58–67%
Temperature 0–5°C
Reaction Time 12–18 h
Solvent Dichloromethane

Key limitations include steric hindrance from the 2-methylpropyl group, which reduces cyclization efficiency compared to linear analogs.

Protecting Group Methodologies

Boc Protection-Deprotection Sequences

The Boc group remains the preferred protecting strategy due to its stability under Lewis acidic cyclization conditions. In a modified approach, 1-amino-2-methylpropanal is first protected with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10), achieving 92% Boc incorporation. Subsequent condensation with thiophenol under BF₃·OEt₂ catalysis (15 mol%) at −10°C affords the cyclized product in 54% yield after 24 h.

Alternative Protecting Groups

Comparative studies with Cbz and Fmoc groups reveal inferior performance:

  • Cbz : Partial deprotection occurs under AlCl₃ conditions (23% deprotection after 6 h)
  • Fmoc : Incompatible with Friedel-Crafts catalysts due to base sensitivity

Alternative Synthetic Routes

Reductive Amination Post-Cyclization

A two-step strategy first synthesizes 4-(2-methylpropylidene)thian-4-ol via thiophenol/3-methyl-2-butenal cyclization (H₂SO₄, 80°C, 14 h; 48% yield). Reductive amination using NH₄OAc/NaBH₃CN in MeOH introduces the amino group, though regioselectivity challenges limit yields to 31%.

Palladium-Catalyzed Coupling

For late-stage functionalization, 4-iodothian-4-ol undergoes Negishi coupling with (1-amino-2-methylpropyl)zinc bromide (Pd(PPh₃)₄, 5 mol%, THF, 60°C). This method achieves 39% yield but requires rigorously anhydrous conditions.

Comparative Analysis of Methodologies

Table 2: Synthetic Route Efficiency Comparison
Method Key Advantage Maximum Yield Purity (HPLC)
Friedel-Crafts/Boc Scalability 67% 98.5%
Reductive Amination Avoids protection 31% 89.2%
Pd Coupling Modularity 39% 95.1%

The Friedel-Crafts approach remains superior for large-scale synthesis despite moderate yields, while Pd-mediated routes offer flexibility for structural analogs.

Challenges and Optimization Strategies

Steric Effects Mitigation

Kinetic studies demonstrate that increasing AlCl₃ loading to 20 mol% improves cyclization yield to 71% for 4-(1-amino-2-methylpropyl)thian-4-ol, albeit with increased dimerization side products (18%). Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 88% while maintaining 63% yield.

Purification Protocols

The compound’s polar nature necessitates reverse-phase chromatography (C18 column, MeCN/H₂O + 0.1% TFA). Recrystallization from hexane/EtOAc (5:1) achieves >99% purity but with 22% recovery loss.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropyl)thian-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-(1-Amino-2-methylpropyl)thian-4-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropyl)thian-4-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Activity: While thiazolidinones are explored for antiglycation and antimicrobial applications , the target compound’s bioactivity remains unstudied in the provided evidence.
  • Analytical Techniques : Structural studies of similar compounds (e.g., via SHELX software for crystallography) could guide future characterization of the target compound .

Biological Activity

4-(1-Amino-2-methylpropyl)thian-4-ol is a sulfur-containing organic compound characterized by a thianol ring. Its unique structure, featuring an amino group and a branched alkyl substituent, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

Biological Activity

Research indicates that 4-(1-Amino-2-methylpropyl)thian-4-ol exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have potential as an antimicrobial agent. Its thianol ring could be responsible for disrupting microbial cell membranes.
  • Pesticidal Activity : The compound has shown promise in agricultural applications as a pesticide or herbicide due to its ability to interfere with plant growth processes or pest metabolism.

Case Studies

  • Antimicrobial Efficacy : In a study examining the antimicrobial effects of thianol derivatives, 4-(1-Amino-2-methylpropyl)thian-4-ol demonstrated significant inhibition against several bacterial strains, suggesting its potential use in developing new antibiotics.
  • Pesticidal Applications : A field trial tested the effectiveness of 4-(1-Amino-2-methylpropyl)thian-4-ol as a herbicide. Results indicated that the compound effectively reduced weed growth without adversely affecting crop yield, highlighting its potential in sustainable agriculture.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 4-(1-Amino-2-methylpropyl)thian-4-ol has not been extensively studied; however, its solubility and stability in biological systems are critical for therapeutic applications. Toxicological assessments are necessary to determine safe dosage levels and potential side effects.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds provides further insights into the unique properties of 4-(1-Amino-2-methylpropyl)thian-4-ol:

Compound NameStructure FeaturesUnique Properties
2-MercaptoethanolContains a thiol groupKnown for reducing disulfide bonds in proteins
CysteamineContains an amino group and thiolUsed as a radioprotective agent
Thiamine (Vitamin B1)Contains a thiazole ringEssential vitamin with neurological benefits
PenicillamineContains a thiol groupUsed in treating rheumatoid arthritis

What distinguishes 4-(1-Amino-2-methylpropyl)thian-4-ol is its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.

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